

physicochemical properties of 2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde

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Compound of Interest

Compound Name:	2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde
CAS No.:	338393-57-0
Cat. No.:	B2354995

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Physicochemical Profiling and Analytical Methodologies for **2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde**: A Technical Guide

Executive Summary & Chemical Identity

As a Senior Application Scientist, evaluating a novel building block requires looking beyond its basic 2D structure to understand its three-dimensional behavior, electronic distribution, and reactivity profile. **2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde** (CAS: 338393-57-0) is a highly versatile intermediate extensively utilized in medicinal chemistry and agrochemical development.

The molecule features a diaryl ether core—a privileged scaffold in drug discovery—coupled with an electrophilic ortho-aldehyde group and a di-halogenated (chloro and fluoro) phenoxy ring. This specific structural topology dictates its high lipophilicity, distinct electronic distribution, and spatial geometry, all of which fundamentally influence its solubility, benchtop stability, and downstream synthetic utility.

Physicochemical Properties Matrix

To establish a baseline for assay development and formulation, the fundamental physicochemical parameters of the compound are summarized below.

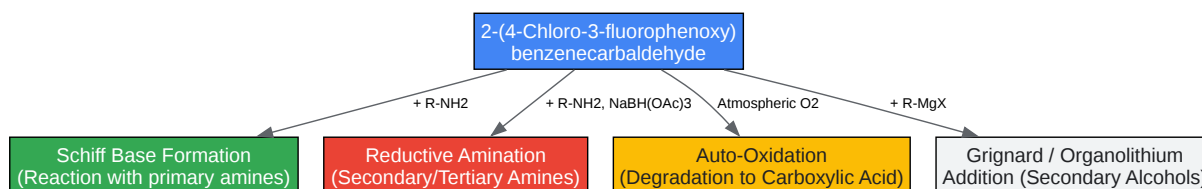
Parameter	Value	Mechanistic Implication
Chemical Name	2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde	Defines the ortho-relationship of the ether and aldehyde.
CAS Number	338393-57-0	Unique registry identifier for procurement and safety tracking.
Molecular Formula	C ₁₃ H ₈ ClFO ₂	Indicates a high degree of unsaturation and halogenation.
Molecular Weight	250.65 g/mol	Falls well within the Lipinski "Rule of 5" limit for oral bioavailability.
Melting Point	66.00 - 68.00 °C	Solid at room temperature; indicates moderate crystal lattice energy.
Hydrogen Bond Donors (HBD)	0	Severely limits aqueous solubility; drives lipophilic partitioning.
Hydrogen Bond Acceptors (HBA)	2 (Ether oxygen, Aldehyde oxygen)	Capable of interacting with target protein kinase hinge regions.
Rotatable Bonds	3	Provides conformational flexibility to navigate hydrophobic binding pockets.

Mechanistic Insights into Physicochemical Behavior

The Diaryl Ether Linkage & Conformational Flexibility The oxygen bridge between the two aromatic rings is not merely a linker; it is a conformational pivot. The three rotatable bonds allow the molecule to adopt a "V-shaped" conformation, which is highly sought after in the design of allosteric inhibitors. However, the steric bulk of the ortho-aldehyde restricts free rotation, locking the molecule into preferred low-energy conformers that must be accounted for during *in silico* docking studies.

Halogenation Effects: Electronic Modulation and Lipophilicity The inclusion of 4-chloro and 3-fluoro substituents on the phenoxy ring serves a dual purpose. Fluorine, being the most electronegative element, withdraws electron density via the inductive effect, which strengthens the adjacent C-C bonds and significantly increases metabolic stability against CYP450-mediated oxidation. The chlorine atom contributes substantial lipophilic bulk. Together, these halogens drive the compound's partition coefficient (LogP) upward, necessitating the use of organic co-solvents (e.g., DMSO) during *in vitro* biological assays to prevent compound precipitation.

Aldehyde Reactivity and Auto-Oxidation The formyl group is highly electrophilic, serving as a primary synthetic handle. However, this reactivity is a double-edged sword. Aldehydes are inherently prone to auto-oxidation to their corresponding carboxylic acids upon prolonged exposure to atmospheric oxygen. Therefore, storage under an inert atmosphere (Argon or Nitrogen) at sub-ambient temperatures is a strict requirement to maintain batch integrity.



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Fig 1. Key synthetic reactivity and degradation pathways of the benzenecarbaldehyde moiety.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous data integrity, the following protocols are designed as self-validating systems, incorporating internal checks to confirm that the experimental parameters are functioning as intended.

Protocol A: High-Performance Liquid Chromatography (HPLC) Purity Profiling

Objective: To quantify batch purity and monitor the extent of auto-oxidation (aldehyde to acid degradation). **Causality & Rationale:** The high lipophilicity of the diaryl ether core requires a non-polar stationary phase and a high organic modifier ratio. We utilize 0.1% Formic acid in the mobile phase to ensure that any trace acidic degradants (the oxidized carboxylic acid) remain protonated and un-ionized, preventing peak tailing and ensuring sharp resolution.

Step-by-Step Methodology:

- **Sample Preparation:** Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Acetonitrile (MeCN). Sonicate for 2 minutes to ensure complete dissolution.
- **Column Selection:** Equip the system with a Core-Shell C18 column (e.g., 50 x 2.1 mm, 1.7 μ m). Reasoning: Core-shell technology provides high theoretical plate counts necessary to resolve closely eluting halogenated impurities.
- **Mobile Phase:**
 - Solvent A: 0.1% Formic Acid in Milli-Q Water.
 - Solvent B: 0.1% Formic Acid in Acetonitrile.
- **Isocratic Elution:** Run an isocratic method at 70% B : 30% A at a flow rate of 1.0 mL/min for 10 minutes.
- **Detection:** Monitor UV absorbance at 254 nm (aromatic core) and 280 nm.
- **Self-Validation Check:** Inject a blank (100% MeCN) prior to the sample. The protocol is validated if the blank shows a flat baseline (ruling out carryover) and the sample chromatogram demonstrates a resolution factor (

) > 2.0 between the main aldehyde peak and any preceding polar degradation peaks.



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Fig 2. Self-validating HPLC workflow for purity profiling and stability assessment.

Protocol B: Thermodynamic Solubility Assessment (Shake-Flask Method)

Objective: To determine the intrinsic aqueous solubility (

) of the compound. Causality & Rationale: Because **2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde** lacks ionizable acidic or basic functional groups (HBD = 0), its solubility is largely pH-independent. We select Phosphate Buffered Saline (PBS, pH 7.4) to mimic physiological conditions.

Step-by-Step Methodology:

- Preparation: Add an excess of the solid compound (approx. 5 mg) to a glass vial containing 1.0 mL of PBS (pH 7.4).
- Incubation: Seal the vial and place it in a temperature-controlled orbital shaker at 37°C and 200 RPM. Reasoning: Continuous agitation disrupts the unstirred water layer around the solid particles, accelerating the dissolution rate.
- Sampling: Withdraw 50 µL aliquots at exactly 12 hours and 24 hours. Filter each aliquot through a 0.22 µm PTFE syringe filter to remove undissolved solid.
- Quantification: Dilute the filtrate 1:10 in Acetonitrile and quantify via the HPLC method described in Protocol A against a known calibration curve.
- Self-Validation Check: Compare the calculated concentration at 12 hours versus 24 hours. If the variance between the two time points is <5%, it confirms that thermodynamic equilibrium has been successfully reached, validating the solubility endpoint.

References

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